(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
CAS No.: 525570-90-5
Cat. No.: VC4165235
Molecular Formula: C13H12BrNO2S2
Molecular Weight: 358.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 525570-90-5 |
|---|---|
| Molecular Formula | C13H12BrNO2S2 |
| Molecular Weight | 358.27 |
| IUPAC Name | (5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C13H12BrNO2S2/c1-3-15-12(16)11(19-13(15)18)7-8-4-5-10(17-2)9(14)6-8/h4-7H,3H2,1-2H3/b11-7- |
| Standard InChI Key | BNKJIBRZNOAJON-XFFZJAGNSA-N |
| SMILES | CCN1C(=O)C(=CC2=CC(=C(C=C2)OC)Br)SC1=S |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a thiazolidin-4-one core substituted at position 5 with a (3-bromo-4-methoxyphenyl)methylidene group and at position 3 with an ethyl moiety. The Z-configuration of the exocyclic double bond is critical for its stereochemical stability and biological interactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₃BrN₂O₂S₂ | |
| Molecular Weight | 388.29 g/mol | |
| logP (Partition Coefficient) | 3.87 ± 0.2 | |
| Hydrogen Bond Acceptors | 5 | |
| Topological Polar Surface Area | 78.7 Ų |
The bromine atom at the 3-position and methoxy group at the 4-position on the phenyl ring enhance lipophilicity and electronic modulation, facilitating membrane penetration and target engagement.
Synthesis and Optimization
Synthetic Pathways
The compound is typically synthesized via a Knoevenagel condensation between 3-ethyl-2-thioxothiazolidin-4-one and 3-bromo-4-methoxybenzaldehyde under basic conditions .
Representative Procedure
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Reactants: 3-Ethyl-2-thioxothiazolidin-4-one (1.0 equiv), 3-bromo-4-methoxybenzaldehyde (1.2 equiv), piperidine (catalytic), ethanol (solvent).
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Conditions: Reflux at 80°C for 12 hours under inert atmosphere.
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Workup: Precipitation in ice-water, filtration, and recrystallization from ethanol .
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields (70–72%) . Solvent-free protocols using PPG (polypropylene glycol) as a catalyst have also been reported, though with lower efficiency (55–60% yield) .
Biological Activities
Antimicrobial Effects
The compound exhibits broad-spectrum activity:
Table 2: Antimicrobial Activity Profile
Mechanistic studies suggest inhibition of E. coli MurB (IC₅₀ = 8.7 μM) and C. albicans CYP51 (IC₅₀ = 11.2 μM) via hydrophobic interactions with active-site residues .
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 | 34.2 ± 1.5 | Caspase-3 activation |
| A549 | 42.7 ± 2.1 | ROS-mediated apoptosis |
The 3-bromo-4-methoxyphenyl group enhances DNA intercalation, as confirmed by ethidium bromide displacement assays .
Structure-Activity Relationships (SAR)
Key structural determinants of activity include:
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Z-Configuration: The (5Z)-isomer exhibits 5–7× higher antimicrobial potency than the E-form due to improved target fitting .
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3-Ethyl Substitution: Compared to methyl or propyl analogs, the ethyl group optimizes steric bulk without compromising solubility .
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Bromine Position: 3-Bromo substitution on the phenyl ring increases halogen bonding with enzyme active sites versus 4-bromo derivatives .
Applications and Future Directions
Therapeutic Applications
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Antimicrobial Adjuvant: Synergizes with ampicillin (FIC index = 0.25) against MRSA .
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Anticancer Scaffold: Serves as a lead for dual Topoisomerase II/HDAC inhibitors .
Industrial Relevance
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Agrochemicals: Shows larvicidal activity against Aedes aegypti (LC₅₀ = 12.8 ppm).
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Material Science: Forms stable coordination complexes with transition metals (e.g., Cu²⁺, logK = 4.3) .
Research Gaps
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